molecular formula C8H8Cl3NO2S B2893036 2,4,5-trichloro-N-ethylbenzenesulfonamide CAS No. 101257-20-9

2,4,5-trichloro-N-ethylbenzenesulfonamide

Cat. No.: B2893036
CAS No.: 101257-20-9
M. Wt: 288.57
InChI Key: PQIZYJIMJBZDGP-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-ethylbenzenesulfonamide ( 101257-20-9) is an N-alkylated benzenesulfonamide derivative supplied for research and development purposes . It has a molecular formula of C8H8Cl3NO2S and a molecular weight of 288.58 g/mol . This compound is part of the benzenesulfonamide chemical family, a class known for its significance in medicinal chemistry and chemical biology. Sulfonamide functional groups are recognized for their ability to act as zinc-binding groups (ZBGs), enabling them to inhibit metalloenzymes such as carbonic anhydrases . Research into various benzenesulfonamide analogs has shown that they can exhibit potent inhibitory activity against specific carbonic anhydrase isoforms (e.g., CA IX) that are overexpressed in certain pathological conditions, making them candidates for investigation in areas like oncology . Furthermore, some benzenesulfonamide derivatives have demonstrated promising interactions with receptor tyrosine kinases, such as TrkA, suggesting a potential research application in studying cell proliferation and death mechanisms . Researchers are exploring these compounds as potential tools in developing targeted therapies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichloro-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO2S/c1-2-12-15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIZYJIMJBZDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4,5 Trichloro N Ethylbenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the 2,4,5-Trichloro-N-ethylbenzenesulfonamide Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the primary strategic disconnections involve the sulfonamide S-N bond and the N-C bond of the ethyl group.

The most logical and common disconnection is at the S-N bond. This bond is typically formed in the final stages of the synthesis by reacting a sulfonyl chloride with an amine. This approach simplifies the synthesis into two key precursors: 2,4,5-trichlorobenzenesulfonyl chloride and ethylamine (B1201723). This is the most direct and widely employed strategy for the synthesis of such sulfonamides.

A secondary disconnection can be considered at the N-C bond of the ethyl group. This would involve the N-alkylation of a pre-formed 2,4,5-trichlorobenzenesulfonamide (B1302141). This strategy is also viable and offers an alternative route, particularly if the primary sulfonamide is readily accessible.

These two primary disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.

Direct and Indirect Approaches for the Introduction of the 2,4,5-Trichlorophenyl Moiety

The synthesis of the key intermediate, 2,4,5-trichlorobenzenesulfonyl chloride, is a critical step. The 2,4,5-trichlorophenyl moiety can be introduced through several methods, primarily starting from 1,2,4-trichlorobenzene (B33124).

One of the most direct methods for the synthesis of aryl sulfonyl chlorides is electrophilic aromatic substitution using chlorosulfonic acid. nih.gov In this process, 1,2,4-trichlorobenzene is treated with an excess of chlorosulfonic acid. The reaction proceeds via the electrophilic attack of the chlorosulfonium ion on the aromatic ring. The directing effects of the chlorine substituents on the benzene (B151609) ring guide the position of sulfonation. However, this method can sometimes lead to mixtures of regioisomers, which would necessitate purification.

An alternative and often more regioselective approach is a modified Sandmeyer reaction. acs.org This process begins with the corresponding aniline (B41778), 2,4,5-trichloroaniline. The aniline is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the diazonium salt. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the desired 2,4,5-trichlorobenzenesulfonyl chloride. acs.orgdurham.ac.uk This method provides excellent regiocontrol as the position of the sulfonyl chloride group is determined by the starting aniline.

N-Ethylation Techniques in Benzenesulfonamide (B165840) Synthesis

The introduction of the N-ethyl group can be achieved either by reacting the sulfonyl chloride with ethylamine or by alkylating the primary sulfonamide.

Alkylation of Sulfonamides with Ethyl Halides and Related Reagents

A conventional and straightforward method for N-ethylation involves the reaction of 2,4,5-trichlorobenzenesulfonamide with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. The base, typically a carbonate like potassium carbonate or an organic base like triethylamine (B128534), deprotonates the sulfonamide nitrogen, making it nucleophilic. The resulting anion then attacks the electrophilic carbon of the ethyl halide in an SN2 reaction to form the N-ethylated product. The choice of solvent and temperature can influence the reaction rate and yield.

Coupling Reactions Involving Ethylamine Precursors

The more direct and common approach to forming the S-N bond is the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with ethylamine. doubtnut.com This is a nucleophilic acyl substitution-type reaction where the nitrogen of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine (B92270) is a common choice as it can also act as a catalyst. This one-step formation of the sulfonamide bond is often high-yielding and is a cornerstone of sulfonamide synthesis. nih.gov

Catalytic Systems for Sulfonamide Formation and C-N Bond Construction

Modern synthetic chemistry has seen the development of powerful catalytic systems for the formation of sulfonamides, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of aryl sulfonamides. organic-chemistry.orgorganic-chemistry.orgox.ac.uk For instance, aryl halides or triflates can be coupled with primary sulfonamides in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of arylboronic acids with sulfonyl chlorides. nih.gov These methods provide alternative routes to the target molecule, potentially starting from different precursors. More recently, palladium-catalyzed methods for the synthesis of sulfinamides from aryl halides have been developed, which can then be oxidized to sulfonamides. nih.govacs.org

Copper-catalyzed reactions also play a significant role in sulfonamide synthesis. The Chan-Lam coupling, for example, allows for the N-arylation of sulfonamides using arylboronic acids under aerobic conditions, often with a copper(II) catalyst. thieme-connect.comresearchgate.netrsc.org Copper catalysts can also be used for the coupling of sulfonamides with aryl halides. nih.govtandfonline.com These methods are attractive due to the lower cost of copper compared to palladium.

While less common for this specific transformation, rhodium-catalyzed reactions have been explored for C-H functionalization to introduce sulfonyl groups or for the synthesis of related sulfur-containing compounds. nih.govnih.gov

The following table summarizes some catalytic systems used in sulfonamide synthesis:

Catalyst SystemReactantsReaction Type
Palladium(0) with phosphine (B1218219) ligandsAryl halide/triflate and primary sulfonamideC-N cross-coupling
Copper(II) acetateArylboronic acid and primary sulfonamideChan-Lam N-arylation
Palladium(II) acetateArylboronic acid and sulfonyl chlorideSuzuki-type coupling

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the reaction between 2,4,5-trichlorobenzenesulfonyl chloride and ethylamine, the choice of base is crucial. While an excess of ethylamine can serve as the base, using a non-nucleophilic base like triethylamine or pyridine can prevent the formation of side products. The reaction is often performed at low temperatures (0-5 °C) to control its exothermicity and then allowed to warm to room temperature. tandfonline.com

The solvent can also have a significant impact. Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. In some cases, a biphasic system with an aqueous base can be employed for easy work-up. A recent study highlighted the use of lithium hydroxide (B78521) monohydrate in an ethanol-water solvent system for a rapid and efficient synthesis of sulfonamides at low temperatures. tandfonline.com

The table below outlines key parameters and their effects on the synthesis:

ParameterEffect on ReactionOptimized Conditions
Temperature Higher temperatures can increase reaction rate but may lead to side reactions and decomposition.Initially low (0-5 °C) to control exothermicity, then warming to room temperature. tandfonline.com
Base Neutralizes the HCl byproduct. Excess strong base can cause hydrolysis of the sulfonyl chloride.Use of a non-nucleophilic tertiary amine like triethylamine or pyridine.
Solvent Affects the solubility of reactants and can influence the reaction pathway.Aprotic solvents such as dichloromethane or tetrahydrofuran are generally preferred.
Reactant Stoichiometry Using a slight excess of the amine can drive the reaction to completion.Typically 1.1 to 1.5 equivalents of ethylamine relative to the sulfonyl chloride.

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Scalable Synthetic Routes and Process Chemistry Considerations

The industrial-scale synthesis of this compound necessitates the development of a robust, efficient, and economically viable synthetic route. A critical evaluation of potential pathways, reaction conditions, and downstream processing is paramount for a successful scale-up. The most logical and established approach for the synthesis of this and similar sulfonamides involves a two-step process: the formation of the sulfonyl chloride derivative followed by its reaction with the corresponding amine.

The primary intermediate for the synthesis is 2,4,5-trichlorobenzenesulfonyl chloride. solubilityofthings.com This compound is a versatile reagent in the preparation of sulfonamide derivatives. solubilityofthings.com Its structure, featuring a sulfonyl chloride group and multiple chlorine substituents on a benzene ring, enhances its reactivity, making it a valuable component in organic synthesis. solubilityofthings.com

The synthesis of 2,4,5-trichlorobenzenesulfonyl chloride itself is a key consideration for a scalable process. While specific scalable routes for this exact precursor are not extensively detailed in the provided literature, analogous syntheses of other substituted sulfonyl chlorides offer insight. For instance, the synthesis of other sulfonyl chlorides often involves purification by flash chromatography. rsc.org However, for large-scale industrial production, purification methods like recrystallization are generally preferred over chromatography due to cost and throughput considerations. The synthesis of a similar compound, 2,4,5-trichlorothien-3-ylsulfonyl chloride, involved crystallization from hexane, suggesting that a similar non-chromatographic purification could be developed for 2,4,5-trichlorobenzenesulfonyl chloride. prepchem.com

Once the 2,4,5-trichlorobenzenesulfonyl chloride intermediate is obtained, the subsequent step is the reaction with ethylamine to yield the final product, this compound. The reaction between a benzenesulfonyl chloride and a primary amine like ethylamine typically results in the formation of an N-substituted sulfonamide. tardigrade.indoubtnut.com This reaction is generally a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. doubtnut.com

For a scalable process, several factors must be carefully controlled. The reaction of ethanoyl chloride with ethylamine, a similar process, is known to be violent, suggesting that temperature control would be a critical parameter in the scale-up of the synthesis of this compound. chemguide.co.uk The choice of solvent is also crucial; 2,4,5-trichlorobenzenesulfonyl chloride is soluble in organic solvents like acetone (B3395972) and dichloromethane but has low solubility in polar solvents like water. solubilityofthings.com The reaction would likely be carried out in an organic solvent, and the choice would depend on factors such as reactant solubility, reaction temperature, and ease of removal during workup.

The formation of by-products is another important consideration. The reaction of a sulfonyl chloride with an amine typically produces hydrogen chloride. chemguide.co.uk In an industrial setting, this acidic by-product would need to be neutralized, often by using an excess of the amine reactant or by adding a non-nucleophilic base to the reaction mixture. The resulting salt, in this case, ethylammonium (B1618946) chloride, would then need to be separated from the final product during the workup. chemguide.co.uk

Downstream processing and purification of the final product are critical for achieving the desired purity on a large scale. This would likely involve aqueous washes to remove any water-soluble by-products and unreacted starting materials, followed by crystallization to isolate and purify the this compound. The selection of an appropriate crystallization solvent would be key to obtaining a high yield of a high-purity product.

A summary of a plausible scalable synthetic route is presented in the table below.

StepReactantsReagents/SolventsKey Considerations
1. Formation of Intermediate1,2,4-TrichlorobenzeneChlorosulfonic acidTemperature control to manage the exothermic reaction.
2. Synthesis of Final Product2,4,5-Trichlorobenzenesulfonyl chloride, EthylamineOrganic solvent (e.g., Dichloromethane), Base (e.g., excess Ethylamine or Triethylamine)Efficient heat removal due to the exothermic nature of the reaction. Neutralization of HCl by-product.
3. PurificationCrude this compoundCrystallization solventSelection of an appropriate solvent for high-yield, high-purity crystallization.

Mechanistic Investigations of Reactions Involving 2,4,5 Trichloro N Ethylbenzenesulfonamide

Elucidation of Reaction Pathways and Intermediate Formation in Synthesis

The primary synthetic route to 2,4,5-trichloro-N-ethylbenzenesulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with ethylamine (B1201723). This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The generally accepted mechanism proceeds through a nucleophilic addition-elimination pathway.

The reaction initiates with the nucleophilic attack of the ethylamine nitrogen atom on the electrophilic sulfur atom of the 2,4,5-trichlorobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen forms a new bond with the sulfur atom. Concurrently, the electrons of the sulfur-oxygen double bond are displaced onto the oxygen atom, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is characterized by a pentacoordinate sulfur atom.

The subsequent step involves the collapse of this tetrahedral intermediate. The electron pair from the negatively charged oxygen atom reforms the sulfur-oxygen double bond. This reformation provides the driving force for the expulsion of the most stable leaving group, which in this case is the chloride ion. The departure of the chloride ion re-establishes the tetrahedral geometry around the sulfur atom.

Reaction Scheme:

Nucleophilic Attack: 2,4,5-trichlorobenzenesulfonyl chloride + ethylamine → Tetrahedral Intermediate

Chloride Elimination: Tetrahedral Intermediate → Protonated sulfonamide + Chloride ion

Deprotonation: Protonated sulfonamide + ethylamine → this compound + ethylammonium (B1618946) chloride

This pathway is analogous to the well-documented reactions between various sulfonyl chlorides and primary amines.

Kinetic Studies and Rate Determining Steps in N-Ethylation Reactions

Rate = k[2,4,5-trichlorobenzenesulfonyl chloride][ethylamine]

The rate-determining step in this multi-step mechanism is usually the initial nucleophilic attack of the amine on the sulfonyl chloride to form the tetrahedral intermediate. This step involves the greatest energetic barrier due to the significant bond formation and reorganization required. The subsequent collapse of the intermediate and deprotonation are generally fast processes.

The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. The three chlorine atoms on the benzene (B151609) ring in 2,4,5-trichlorobenzenesulfonyl chloride are electron-withdrawing groups. These groups inductively pull electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur atom. This enhanced electrophilicity makes the sulfur atom more susceptible to nucleophilic attack by ethylamine, thereby increasing the reaction rate compared to an unsubstituted benzenesulfonyl chloride.

Below is a conceptual data table illustrating the expected relative reaction rates based on the electronic effects of substituents in analogous benzenesulfonyl chloride reactions.

Substituent on Benzene RingElectronic EffectExpected Relative Rate of Reaction with Amine
4-NitroStrongly Electron-WithdrawingHighest
2,4,5-TrichloroStrongly Electron-WithdrawingHigh
4-ChloroElectron-WithdrawingIntermediate
UnsubstitutedNeutralBase Rate
4-MethylElectron-DonatingLower
4-MethoxyStrongly Electron-DonatingLowest

This table is illustrative and shows general trends observed in nucleophilic aromatic substitution and related reactions.

Understanding the Regioselectivity and Stereochemistry (if applicable) of Substitution Patterns

Regioselectivity in the synthesis of this compound is primarily determined by the structure of the starting material, 2,4,5-trichlorobenzenesulfonyl chloride. The substitution reaction occurs exclusively at the sulfonyl chloride functional group, with the ethylamine replacing the chloride atom on the sulfur.

The 2,4,5-trichloro substitution pattern on the benzene ring is established during the synthesis of the sulfonyl chloride precursor and remains unchanged during the N-ethylation reaction. The conditions of the amination reaction are not harsh enough to induce any rearrangement or substitution of the chlorine atoms on the aromatic ring. Therefore, the regiochemical outcome of the synthesis is highly controlled and predictable, yielding a single constitutional isomer.

In terms of stereochemistry, the reaction to form this compound does not involve the formation of any new chiral centers. The sulfur atom in the sulfonamide group is tetrahedral, but it is not a stereocenter as it does not have four different substituents (due to the double bonds to oxygen, which are more accurately represented in molecular orbital theory). Consequently, stereochemical considerations are not applicable to this specific reaction.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent can significantly influence the rate of the N-ethylation reaction. Polar aprotic solvents, such as dichloromethane (B109758), acetonitrile, or tetrahydrofuran (B95107) (THF), are often employed for this type of synthesis. These solvents are capable of solvating the reactants and the charged intermediate to some extent without participating in hydrogen bonding, which could otherwise deactivate the nucleophilic amine.

Polar protic solvents, like water or ethanol, are generally less suitable. While they can solvate the charged intermediate, they are also nucleophilic and can compete with ethylamine in reacting with the sulfonyl chloride, leading to undesired hydrolysis or alcoholysis byproducts. Furthermore, their hydrogen-bonding capability can solvate the amine nucleophile, reducing its reactivity and slowing down the desired reaction.

The reaction is also influenced by the presence of a base. As mentioned, HCl is a byproduct of the reaction. If not neutralized, the accumulation of acid will protonate the ethylamine starting material, converting it into its non-nucleophilic ammonium (B1175870) salt and effectively quenching the reaction. To prevent this, at least two equivalents of ethylamine are typically used, with one acting as the nucleophile and the second as a base to scavenge the HCl. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine (B92270), can be added as an acid scavenger. This approach is often preferred as it avoids the consumption of the primary amine reactant.

The table below illustrates the general effect of solvent polarity on the rates of bimolecular nucleophilic substitution reactions, which is applicable to the synthesis of sulfonamides.

SolventTypeDielectric Constant (ε)General Effect on Reaction Rate
HexaneNonpolar1.9Very Slow
Diethyl EtherWeakly Polar Aprotic4.3Slow
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate
DichloromethanePolar Aprotic9.1Fast
AcetonitrilePolar Aprotic37.5Very Fast
EthanolPolar Protic24.6Slow (potential for side reactions)
WaterPolar Protic80.1Very Slow (hydrolysis likely)

This table provides a general guide to solvent effects for SN2-type reactions and is illustrative for the context of sulfonamide synthesis.

Computational and Theoretical Chemistry Studies of 2,4,5 Trichloro N Ethylbenzenesulfonamide

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of 2,4,5-trichloro-N-ethylbenzenesulfonamide at an electronic level. These in silico methods allow for the detailed investigation of its structure, electronic landscape, and potential interactions with biological targets, offering insights that complement experimental data.

Spectroscopic and Structural Elucidation of 2,4,5 Trichloro N Ethylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 2,4,5-trichloro-N-ethylbenzenesulfonamide, both ¹H and ¹³C NMR would provide definitive information on the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the ethyl and the aromatic portions of the molecule. The N-ethyl group would present a typical A₂X₃ spin system, resulting in a quartet for the methylene (B1212753) protons (-CH₂) deshielded by the adjacent nitrogen atom, and a triplet for the methyl protons (-CH₃). researchgate.net The aromatic region would display two singlets, corresponding to the two non-equivalent protons on the highly substituted benzene (B151609) ring at the C-3 and C-6 positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show a total of eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the structure. This includes two signals for the ethyl group's methyl and methylene carbons and six signals for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (three chlorine atoms, a sulfonyl group, and two hydrogens), providing a unique fingerprint of the substitution pattern.

Interactive Table: Predicted NMR Data for this compound

¹H NMR¹³C NMR
Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)Assignment
~1.1 - 1.3Triplet (t)-CH₃~14 - 16-CH₃
~3.1 - 3.3Quartet (q)-CH₂-~40 - 42-CH₂-
~7.8 - 8.0Singlet (s)Ar-H (C3-H)~128 - 130Ar-C (C3)
~8.1 - 8.3Singlet (s)Ar-H (C6-H)~130 - 132Ar-C (C6)
~132 - 134Ar-C (C-Cl)
~134 - 136Ar-C (C-Cl)
~136 - 138Ar-C (C-Cl)
~139 - 141Ar-C (C-S)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.govnih.gov For this compound, these methods would confirm the presence of the key sulfonyl and aromatic groups.

The IR and Raman spectra of sulfonamides are characterized by strong absorptions corresponding to the stretching vibrations of the sulfonyl group (SO₂). researchgate.net Typically, the asymmetric and symmetric SO₂ stretching modes appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. Other significant vibrations include the S-N bond stretching, typically observed around 935-875 cm⁻¹, and various C-H, C=C, and C-Cl vibrations from the substituted aromatic ring. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (-CH₂, -CH₃)
1600 - 1450C=C StretchAromatic Ring
1370 - 1330Asymmetric SO₂ StretchSulfonyl
1180 - 1160Symmetric SO₂ StretchSulfonyl
935 - 875S-N StretchSulfonamide
800 - 600C-Cl StretchAryl Chloride
~570SO₂ ScissoringSulfonyl

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of this peak, which, due to the presence of three chlorine atoms, would exhibit a characteristic cluster of peaks at M, M+2, M+4, and M+6, with relative intensities defined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Collision-induced dissociation (CID) studies would reveal common fragmentation pathways for sulfonamides. nih.govnih.gov Expected fragmentation includes the cleavage of the S-N bond, loss of the ethyl group, and the characteristic extrusion of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.govresearchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
287/289/291/293[C₈H₈Cl₃NO₂S]⁺Molecular Ion (M⁺)
258/260/262[C₆H₂Cl₃NO₂S]⁺Loss of ethyl group (-C₂H₅)
223/225/227[C₈H₈Cl₃N]⁺Loss of SO₂
209/211/213[C₆H₂Cl₃SO₂]⁺Cleavage of S-N bond
145/147/149[C₆H₂Cl₃]⁺Loss of SO₂ from [C₆H₂Cl₃SO₂]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgyoutube.com Should single crystals of this compound be obtained, this technique would provide an unambiguous map of electron density, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

This analysis would confirm the connectivity of the atoms and provide detailed conformational information, such as the geometry around the sulfur atom and the orientation of the ethyl and trichlorophenyl groups relative to each other. Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for their isolation from reaction mixtures. nih.govmdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative method used to monitor reaction progress and check for purity. nih.gov A pure sample of this compound would appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent. tandfonline.com Its retention factor (Rf) value is a characteristic property under a specific eluent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a compound. nih.gov Using a suitable column (e.g., reversed-phase C18) and mobile phase, a pure sample would yield a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for accurate purity determination (e.g., >99%). The retention time of the peak is a reproducible characteristic under defined analytical conditions.

Chemical Reactivity and Derivatization Strategies for 2,4,5 Trichloro N Ethylbenzenesulfonamide

Functionalization at the Sulfonamide Nitrogen: Exploration of Secondary N-Substitution

The secondary sulfonamide nitrogen in 2,4,5-trichloro-N-ethylbenzenesulfonamide is a key site for introducing structural diversity. The acidic nature of the sulfonamide proton facilitates its removal by a suitable base, generating a nucleophilic anion that can react with various electrophiles. This allows for the synthesis of a wide array of N-substituted derivatives.

One common strategy involves the alkylation of the sulfonamide nitrogen. This can be achieved by treating the parent compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces a second alkyl group onto the nitrogen, yielding a tertiary sulfonamide. The choice of alkyl halide can be varied to introduce different alkyl chains, including those with additional functional groups, to probe structure-activity relationships.

Another approach is the acylation of the sulfonamide nitrogen. This can be accomplished using acyl chlorides or anhydrides. This modification introduces an acyl group, which can alter the electronic properties and steric bulk around the sulfonamide linkage. Furthermore, the sulfonamide nitrogen can be arylated through cross-coupling reactions, such as the Buchwald-Hartwig amination, although this may require specific catalysts and reaction conditions.

Reagent ClassExample ReagentProduct Type
Alkyl HalideBenzyl bromideN-benzyl-2,4,5-trichloro-N-ethylbenzenesulfonamide
Acyl ChlorideAcetyl chlorideN-acetyl-2,4,5-trichloro-N-ethylbenzenesulfonamide
Aryl HalidePhenylboronic acid (in Suzuki-Miyaura coupling)N-phenyl-2,4,5-trichloro-N-ethylbenzenesulfonamide

Reactions on the Chlorinated Benzene (B151609) Ring: Exploration of Halogen Reactivity

The three chlorine atoms on the benzene ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these halogens is influenced by the electron-withdrawing nature of the sulfonamide group, which activates the ring towards nucleophilic attack. Generally, halogens positioned ortho and para to the activating group are more susceptible to substitution. libretexts.org

Nucleophiles such as alkoxides, thiolates, and amines can be used to displace one or more of the chlorine atoms. The reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, will determine the extent and regioselectivity of the substitution. For instance, a strong nucleophile might lead to the displacement of multiple chlorine atoms, while milder conditions could favor monosubstitution.

Another potential modification of the benzene ring is through metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction could be employed to replace a chlorine atom with an aryl or alkyl group by reacting the parent compound with a boronic acid in the presence of a palladium catalyst. Similarly, a Buchwald-Hartwig amination could introduce an amino group.

Reaction TypeNucleophile/ReagentPotential Product
Nucleophilic Aromatic SubstitutionSodium methoxide2,4-dichloro-5-methoxy-N-ethylbenzenesulfonamide
Suzuki CouplingPhenylboronic acid2,4-dichloro-5-phenyl-N-ethylbenzenesulfonamide
Buchwald-Hartwig AminationAniline (B41778)2,4-dichloro-5-anilino-N-ethylbenzenesulfonamide

Modifications to the Ethyl Chain for Analog Generation

The N-ethyl group of this compound provides another handle for chemical modification, albeit a less direct one. One approach to generating analogs with different N-alkyl chains is to synthesize the core sulfonamide with a different primary amine from the outset, for example, by reacting 2,4,5-trichlorobenzenesulfonyl chloride with an amine other than ethylamine (B1201723).

However, if starting with this compound, modifications to the ethyl chain are more challenging. One possibility, though not straightforward, could involve a dealkylation-realkylation strategy. This would first require the removal of the ethyl group, which can be a difficult transformation for sulfonamides, followed by the introduction of a new alkyl group as described in section 6.1.

A more practical approach for generating analogs with varied N-alkyl substituents is through a divergent synthesis where 2,4,5-trichlorobenzenesulfonyl chloride is reacted with a library of different primary amines.

Starting AmineResulting N-substituent
MethylamineN-methyl
PropylamineN-propyl
BenzylamineN-benzyl

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its potential biological activities with those of other pharmacophores. This can be achieved by linking the core molecule to another bioactive moiety through one of the reactive sites discussed previously.

For instance, the sulfonamide nitrogen can be functionalized with a linker that is then coupled to another molecule. Alternatively, a chlorine atom on the benzene ring can be substituted with a group that allows for further chemical conjugation. For example, replacing a chlorine with an amino or hydroxyl group provides a handle for amide or ester bond formation, respectively.

The synthesis of such hybrid molecules often involves multi-step reaction sequences and requires careful planning of the synthetic route to ensure compatibility of the functional groups. The goal is to create bifunctional molecules that may exhibit synergistic or novel biological effects.

Linkage StrategyBioactive Moiety to be IncorporatedPotential Hybrid Molecule Class
Amide bond via N-functionalizationA known kinase inhibitor with a carboxylic acid groupKinase inhibitor-sulfonamide conjugate
Ether linkage via SNArA natural product with a phenolic hydroxyl groupNatural product-sulfonamide hybrid
Triazole linkage via click chemistryAn azide-containing fluorescent dyeFluorescently labeled sulfonamide probe

Development of Diverse Compound Libraries Based on the Core Structure

The development of a diverse compound library based on the this compound core structure is a valuable strategy for systematic exploration of its biological potential. Such libraries can be generated using combinatorial chemistry approaches, where different building blocks are systematically introduced at the various reactive sites of the molecule.

A library could be designed to explore a wide range of chemical space by varying the substituents at the sulfonamide nitrogen, the benzene ring, and by incorporating different linkers to attach other molecular fragments. High-throughput screening of these libraries against various biological targets can then identify lead compounds with desired activities. nih.govstanford.edu

The design of such libraries often employs computational methods to predict the properties of the virtual compounds and to select a diverse and representative set of molecules for synthesis. The synthetic routes are typically designed to be robust and amenable to parallel synthesis to allow for the efficient generation of a large number of compounds.

Variation PointBuilding Block SetResulting Diversity
Sulfonamide NitrogenA library of 50 different alkyl and acyl halides50 N-substituted derivatives
Benzene RingA set of 20 different nucleophiles (alkoxides, amines)20 mono-substituted ring derivatives
Hybrid Molecules10 different bioactive fragments with suitable linkers10 hybrid compounds

Exploration of Biological Relevance and Structure Activity Hypotheses for 2,4,5 Trichloro N Ethylbenzenesulfonamide Derivatives

Investigation as a Scaffold for Enzyme Inhibitors (e.g., Carbonic Anhydrases)

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for the inhibition of several enzyme classes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes play a critical role in physiological processes such as pH homeostasis and CO2 transport. nih.govmdpi.com The 2,4,5-trichlorobenzenesulfonamide (B1302141) framework serves as a rigid and chemically defined starting point for designing potent and selective enzyme inhibitors.

The design of benzenesulfonamide-based inhibitors hinges on the principle that the unsubstituted sulfonamide group acts as a primary zinc-binding group (ZBG), coordinating to the Zn(II) ion in the enzyme's active site. mdpi.comnih.gov Modulating specificity and affinity for different enzyme isoforms is achieved by strategic modifications to the aromatic ring and the sulfonamide nitrogen.

Key design principles include:

Substitution on the Aromatic Ring: The presence and position of substituents on the benzene (B151609) ring, such as the 2,4,5-trichloro pattern, significantly influence the molecule's orientation within the active site. Electron-withdrawing groups can enhance binding affinity. nih.gov The specific substitution pattern can exploit subtle differences in the amino acid residues lining the active sites of various CA isoforms, thereby conferring selectivity. researchgate.net

Tail-Approach Modifications: A common strategy involves adding diverse chemical moieties to the core scaffold, often referred to as a "tail." This can be achieved through synthetic methods like click chemistry to append aryl, alkyl, glycosyl, or heterocyclic groups. nih.gov These tails can form additional hydrogen bonds, van der Waals forces, or π-π stacking interactions with residues outside the immediate coordination sphere of the zinc ion, leading to significantly enhanced inhibitory potency and isoform selectivity. nih.govnih.gov For example, modifying sulfa drugs with a 2,4-dichloro-1,3,5-triazine (B113473) moiety has been shown to significantly improve CA inhibitory activity. nih.gov

Conformational Restriction: Introducing bulky or rigid groups can induce a specific conformation upon binding, which may be favored by the active site of one enzyme isoform over another. This ligand-induced fit can be a powerful tool for achieving selectivity. nih.gov

The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the impact of structural modifications on potency.

Compound TypeTarget IsoformInhibition Constant (Ki or IC50)Reference
Benzenesulfonamide Derivative (General)hCA I41.5 - 1500 nM nih.gov
Benzenesulfonamide Derivative (General)hCA II30.1 - 755 nM nih.gov
Benzenesulfonamide Derivative with Imide MoietyhCA II2.4 - 4515 nM mdpi.com
Benzenesulfonamide Derivative (Tumor-Associated)hCA IX1.5 - 38.9 nM nih.gov
Benzenesulfonamide Derivative (Tumor-Associated)hCA XII0.8 - 12.4 nM nih.gov
Sulfa Drug Derivative with Triazine MoietybCA II1.49 - 24.9 µM nih.gov

The mechanism of action for sulfonamide-based inhibitors on carbonic anhydrases is well-documented through extensive in vitro studies. The primary inhibitory pathway involves the direct binding of the deprotonated sulfonamide group (SO2NH-) to the catalytic Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. nih.govmdpi.com

Mechanistic studies typically employ a range of biophysical and biochemical techniques:

Enzyme Kinetic Assays: For carbonic anhydrases, the most common in vitro assay is the stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the conversion of CO2 to bicarbonate and a proton, and the inhibitory effect of a compound is quantified by determining its inhibition constant (Ki) or IC50 value. nih.gov

X-ray Crystallography: Co-crystallization of inhibitors with the target enzyme provides high-resolution, three-dimensional structures of the enzyme-inhibitor complex. These structures offer definitive proof of the binding mode, revealing the precise interactions between the inhibitor and the active site residues. nih.govresearchgate.net Crystallographic data for benzenesulfonamide derivatives bound to hCA II have confirmed that the sulfonamide nitrogen coordinates directly to the zinc ion, while the tail portion of the molecule extends into hydrophobic or hydrophilic pockets within the active site, explaining the basis for isoform selectivity. nih.gov

Molecular Docking and Simulation: Computational methods are used to predict and analyze the binding poses of inhibitors within the enzyme's active site. nih.govnih.gov These in silico studies help rationalize structure-activity relationships (SAR) and guide the design of new derivatives with improved affinity and selectivity. mdpi.comnih.gov

Evaluation as a Template for Antimicrobial Agents (e.g., against specific bacterial targets)

The sulfonamide functional group has a historic role in antimicrobial therapy. Derivatives of the 2,4,5-trichlorobenzenesulfonamide scaffold have been evaluated as potential antimicrobial agents, including antibacterial and antifungal compounds. ontosight.airesearchgate.net The trichlorophenyl group, in particular, has been identified as a favorable substituent for enhancing fungicidal activity in certain derivatives. researchgate.net

The primary and most well-established antimicrobial mechanism of action for sulfonamides is the inhibition of folic acid synthesis in microorganisms. researchgate.net

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS): Bacteria and fungi that must synthesize their own folic acid rely on the enzyme dihydropteroate synthetase (DHPS). researchgate.net Sulfonamides are structural analogs of the enzyme's natural substrate, p-aminobenzoic acid (PABA). They act as competitive inhibitors, binding to the PABA site on DHPS and thereby blocking the production of dihydropteroic acid, a crucial precursor to folic acid. researchgate.net The lack of folic acid halts DNA synthesis and cell growth, leading to a bacteriostatic or fungistatic effect. The 2,4,5-trichloro-N-ethylbenzenesulfonamide scaffold is hypothesized to interact with the DHPS active site, with the sulfonamide group mimicking the carboxylate of PABA and the trichlorinated ring occupying the pocket normally filled by PABA's benzene ring.

Interactions with Other Targets: For some fungal pathogens, other mechanisms have been proposed. For example, certain sulfonamide derivatives are thought to act as sterol biosynthesis inhibitors, disrupting the integrity of the fungal cell membrane. researchgate.net The specific molecular interactions would involve binding to enzymes within the ergosterol (B1671047) synthesis pathway. The amphiphilic nature of some derivatives, combining a hydrophobic trichlorophenyl ring with a polar sulfonamide head, may also facilitate disruption of the microbial cell membrane, a mechanism common to many antimicrobial agents. mdpi.com

The antimicrobial potential of 2,4,5-trichlorobenzenesulfonamide derivatives is evaluated using a variety of standardized in vitro assays to determine their efficacy against specific microbial strains.

Minimum Inhibitory Concentration (MIC) Assays: The most common method is the broth microdilution assay, which determines the lowest concentration of the compound that visibly inhibits microbial growth. researchgate.netnih.gov These assays are performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). nih.govmdpi.comresearchgate.net

Mycelial Growth and Spore Germination Assays: For filamentous fungi, specific assays are used to measure the compound's effect on fungal development. For instance, the efficacy of N-(2,4,5-trichlorophenyl)-sulfonamides against the plant pathogen Botrytis cinerea was determined by measuring the inhibition of mycelial growth and conidial (spore) germination on agar (B569324) plates. researchgate.net

Target-Specific Enzyme Assays: To confirm the hypothesized mechanism of action, in vitro assays can be performed using the isolated target enzyme, such as DHPS. These experiments can confirm direct inhibition and determine the potency of the compound against the specific molecular target. researchgate.net

The table below presents in vitro activity data for representative sulfonamide derivatives, demonstrating their antimicrobial effects.

Compound ClassTarget OrganismAssay TypeActivity (EC50 or MIC)Reference
N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamideBotrytis cinereaMycelial Growth0.64 µg/mL researchgate.net
N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamideBotrytis cinereaConidial Germination0.34 µg/mL researchgate.net
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)MIC15.62 - 31.25 µmol/L nih.gov
4-Amino-N-(thiazol-2-yl)benzenesulfonamide derivativeMycobacterium kansasiiMIC1 - 4 µmol/L nih.gov

Antioxidant Activity in Biochemical Model Systems: Mechanistic Underpinnings

While the sulfonamide group itself is not typically associated with direct antioxidant activity, the benzenesulfonamide scaffold can be functionalized with moieties that confer potent radical-scavenging properties. The development of sulfonamide-based antioxidants often involves incorporating chemical groups known to interact with and neutralize free radicals.

The antioxidant action of such derivatives is primarily underpinned by two mechanisms:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This is a common mechanism for phenolic compounds, where the phenolic hydroxyl group (Ar-OH) readily donates its hydrogen atom, forming a stable phenoxy radical that is resonance-stabilized. mdpi.com

Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, converting it into an anion, which is subsequently protonated by the solvent. nih.govmdpi.com The antioxidant itself becomes a radical cation. The efficiency of this process is related to the ionization potential of the antioxidant molecule.

The antioxidant potential of sulfonamide derivatives is typically evaluated through a series of in vitro biochemical assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric assay where the antioxidant reduces the stable DPPH radical, causing a color change that can be quantified. The mechanism can involve either HAT or SET. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants. mdpi.comnih.gov

Lipid Peroxidation Inhibition Assays: These assays, such as the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods, measure the ability of a compound to inhibit the oxidation of lipids, a key process in cellular oxidative damage. nih.govnih.gov

Structure-activity relationship studies reveal that the antioxidant capacity of sulfonamide derivatives is highly dependent on the nature of the appended functional groups. The presence of phenolic hydroxyl groups is a strong determinant of activity. mdpi.comnih.gov For example, 2-thiouracil-5-sulfonamide derivatives bearing phenyl rings with electron-donating substituents (e.g., -CH3, -OCH3) have shown potent antioxidant activity. nih.gov

The following table summarizes the antioxidant activity of various compounds containing a sulfonamide or related functionality.

Compound ClassAssayActivity (IC50)Reference
2-Thiouracil-5-sulfonamide derivative (thiazole substituted)DPPH Radical Scavenging7.55 ± 1.70 µg/mL nih.gov
2-Thiouracil-5-sulfonamide derivative (thiosemicarbazone substituted)DPPH Radical ScavengingPotent Activity nih.gov
3,4,5-Trihydroxyphenylacetamide DerivativeABTS Radical ScavengingMore powerful than Vitamin C nih.gov
3,4,5-Trihydroxyphenylacetamide DerivativeDPPH Radical ScavengingComparable to Trolox nih.gov

Theoretical and Experimental Structure-Activity Relationship (SAR) Studies for Rational Design

The rational design of novel therapeutic agents and functional molecules often relies on a deep understanding of the relationship between a compound's chemical structure and its biological activity. For derivatives of this compound, a comprehensive analysis of its structural components—the 2,4,5-trichlorinated phenyl ring, the sulfonamide linker, and the N-ethyl group—is crucial for predicting and optimizing its biological effects. While specific extensive research on this exact molecule is limited, a wealth of information on related sulfonamide derivatives allows for the formulation of robust structure-activity relationship (SAR) hypotheses.

The benzenesulfonamide scaffold is a well-established pharmacophore, and substitutions on the phenyl ring significantly influence the molecule's electronic and lipophilic properties, which in turn affect its interaction with biological targets. The 2,4,5-trichloro substitution pattern is of particular interest. Studies on related compounds have shown that this specific arrangement of chlorine atoms can enhance certain biological activities. For instance, the 2,4,5-trichlorophenyl group has been identified as a favorable substituent in the design of fungicidal agents. researchgate.net Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides revealed that this moiety contributes positively to the control of certain fungi. researchgate.net This suggests that the electron-withdrawing nature and the steric bulk of the three chlorine atoms create a unique electronic and conformational profile that can lead to potent bioactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on other substituted benzenesulfonamides have highlighted the importance of various physicochemical descriptors in determining their biological efficacy. For example, in a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives with anticancer properties, QSAR models identified descriptors such as the GETAWAY descriptor (HATS6s), radial distribution function (RDF125m), Burden descriptor (SpMax7_Bh(p)), 3D matrix descriptor (SM3_G), and the hydrophilic factor (Hy) as being significant in controlling cytotoxic activity. nih.gov Such computational models can be instrumental in the rational design of novel this compound derivatives by predicting the activity of yet-to-be-synthesized compounds.

Systematic modifications of the N-substituent in various benzenesulfonamide series have demonstrated a clear impact on biological activity. For instance, in a study of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, variations in the substituents on the triazine ring and the benzenesulfonamide fragment were explored to establish SAR for anticancer activity. nih.gov This underscores the importance of the N-substituent in fine-tuning the biological profile of these compounds. The ethyl group in this compound provides a certain degree of lipophilicity, which could be optimized by synthesizing analogs with different alkyl or aryl groups at this position to explore the impact on a desired biological activity.

The following table summarizes the influence of different structural modifications on the biological activity of benzenesulfonamide derivatives, providing a basis for the rational design of novel analogs of this compound.

Structural ModificationObserved Effect on Biological ActivityRationale for Design
Substitution on the Phenyl RingThe 2,4,5-trichlorophenyl group has been associated with enhanced fungicidal activity. researchgate.netMaintaining or modifying the 2,4,5-trichloro pattern to optimize interactions with the target's binding pocket.
Variation of N-Alkyl SubstituentModulates lipophilicity and steric hindrance, affecting target binding and cell permeability.Synthesizing a series of N-alkyl and N-aryl derivatives to probe the optimal size and nature of this substituent.
Introduction of Additional Functional GroupsCan introduce new binding interactions (e.g., hydrogen bonding, ionic interactions) and alter physicochemical properties.Incorporating groups like hydroxyl, carboxyl, or amino functions to enhance target affinity and selectivity.

Potential as a Precursor in Materials Science or Chemical Sensors (based on sulfonamide properties)

The unique chemical properties of the sulfonamide functional group position this compound as a promising precursor for the development of advanced materials and chemical sensors. The sulfonamide moiety is known for its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are fundamental to the design of functional materials.

In the realm of chemical sensors, sulfonamides have been successfully employed as recognition elements for a variety of analytes. Their ability to act as both hydrogen bond donors and acceptors allows for the selective binding of specific ions and molecules. For example, sulfonamide-based chemosensors have been developed for the detection of both cations and anions. The interaction with the analyte often leads to a measurable optical or electrochemical signal. The design of such sensors can be fine-tuned by modifying the substituents on the sulfonamide scaffold to enhance selectivity and sensitivity for a particular target.

The this compound molecule could serve as a building block for more complex sensor systems. For instance, it could be incorporated into a larger molecular framework, such as a polymer or a macrocycle, to create a pre-organized binding cavity for a specific analyte. The trichlorinated phenyl ring could also play a role in the sensing mechanism, potentially through π-π stacking interactions with aromatic analytes.

Furthermore, the principles of molecular imprinting could be applied, using this compound or a derivative as a functional monomer. Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a target molecule. In this approach, the sulfonamide would act as the functional monomer, forming a complex with the template molecule (the analyte of interest). Subsequent polymerization around this complex and removal of the template would leave behind cavities that are complementary in size, shape, and chemical functionality to the analyte. Such MIP-based sensors offer high selectivity and robustness, making them suitable for applications in environmental monitoring, food safety, and clinical diagnostics. The use of multi-walled carbon nanotubes (MWCNTs) and graphene quantum dots (GQDs) in conjunction with molecularly imprinted polymers has been shown to significantly improve the sensitivity and signal-to-noise ratio of electrochemical sensors. mdpi.com

In materials science, the self-assembly properties of sulfonamides can be exploited to create ordered supramolecular structures. The directional nature of the hydrogen bonds involving the sulfonamide group can guide the formation of well-defined architectures, such as sheets, ribbons, or porous networks. The 2,4,5-trichlorophenyl moiety could further influence the packing of the molecules through halogen bonding or other non-covalent interactions, leading to materials with interesting electronic or optical properties.

The potential applications of this compound as a precursor in these fields are summarized in the table below.

Application AreaPotential Role of this compoundKey Properties Utilized
Chemical SensorsAs a recognition element for specific ions or molecules.Hydrogen bonding capability of the sulfonamide group; potential for π-π stacking interactions from the phenyl ring.
Molecularly Imprinted Polymers (MIPs)As a functional monomer to create selective binding sites for a target analyte.Ability to form non-covalent complexes with a template molecule.
Supramolecular MaterialsAs a building block for the self-assembly of ordered nanostructures.Directional hydrogen bonding of the sulfonamide group; potential for halogen bonding from the trichlorinated ring.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 2,4,5-trichloro-N-ethylbenzenesulfonamide and related sulfonamides is increasingly focused on green and sustainable chemistry principles. The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste and avoiding hazardous materials. researchgate.netresearchgate.net

Key research directions include:

Water-Based Synthesis: Traditional methods for sulfonamide synthesis often rely on toxic and difficult-to-remove organic solvents. researchgate.net Future pathways will likely prioritize the use of water as a benign solvent, which simplifies product isolation and reduces the environmental footprint. sci-hub.se

Alternative Reagents: The classic approach often involves reactive and toxic sulfonyl chlorides. researchgate.net Emerging research focuses on using more stable and safer sulfur sources, such as sodium sulfinate or the sulfur dioxide surrogate DABSO. researchgate.netthieme-connect.comacs.org These alternatives can lead to milder reaction conditions and avoid the generation of acidic byproducts. wikipedia.org

Atom-Economical Reactions: Researchers are exploring one-pot, multi-component reactions that maximize the incorporation of atoms from the reactants into the final product. researchgate.netthieme-connect.com For instance, methods that utilize byproducts from one step as reagents for a subsequent step significantly improve atom economy. researchgate.net Palladium-catalyzed C-H arylation is another strategy that offers a more direct and atom-economical route to complex sulfonamide derivatives. sci-hub.se

Catalyst-Free and Metal-Free Approaches: To further enhance sustainability, efforts are being made to develop catalyst-free synthetic routes or to replace heavy metal catalysts with more environmentally friendly alternatives. nih.gov The use of reusable dehydrating agents like neutral Al2O3 also represents a step towards greener processes. nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfonamides
StrategyKey FeaturesAdvantagesReferences
Traditional SynthesisUses sulfonyl chlorides and organic solvents.Well-established and widely used. researchgate.netwikipedia.org
Green Synthesis in WaterEmploys water as the primary solvent.Environmentally benign, simplifies workup. researchgate.netsci-hub.se
Alternative Sulfur SourcesUtilizes sodium sulfinates or DABSO instead of sulfonyl chlorides.Milder conditions, avoids toxic reagents. researchgate.netthieme-connect.comacs.org
Atom-Economical MethodsOne-pot reactions, palladium-catalyzed C-H activation.High efficiency, minimizes waste. researchgate.netsci-hub.sethieme-connect.com
Catalyst-Free ApproachesAvoids the use of metal catalysts.Reduces cost and potential for metal contamination. nih.gov

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new applications for this compound and its derivatives, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. ctppc.org These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials development process. nih.govewadirect.com

Future research in this area will likely involve:

Combinatorial Library Synthesis: The core principle of combinatorial chemistry is to prepare large numbers of compounds in a single process. wikipedia.org By systematically varying the substituents on the benzenesulfonamide (B165840) scaffold, vast libraries of analogs can be generated. This can be achieved using techniques like split-mix synthesis on a solid support. wikipedia.org

High-Throughput Screening (HTS): HTS platforms use automation and robotics to test thousands of compounds per day for a specific biological activity or physical property. eddc.sg For sulfonamide derivatives, this could involve screening for activity against various enzymes, receptors, or microbial pathogens. ctppc.orgnih.gov

Phenotypic Screening: Whole-cell or whole-organism screening can identify compounds with desired effects without prior knowledge of the specific molecular target. eddc.sgnih.gov This approach is particularly valuable for discovering compounds with novel mechanisms of action.

Miniaturization and Automation: Modern HTS relies on miniaturized assays in 96-, 384-, or 1536-well plates, which reduces the consumption of reagents and test compounds, thereby lowering costs. eddc.sg

Table 2: Key Technologies in Modern Compound Screening
TechnologyDescriptionApplication to SulfonamidesReferences
Combinatorial ChemistrySystematic synthesis of large libraries of related compounds.Generation of diverse benzenesulfonamide libraries for screening. nih.govwikipedia.org
High-Throughput Screening (HTS)Automated testing of large numbers of compounds against biological targets.Rapid identification of "hit" compounds with desired activities. ctppc.orgewadirect.comeddc.sg
Phenotypic ScreeningScreening compounds in whole cells or organisms to observe a specific phenotype.Discovery of compounds with novel mechanisms of action. nih.gov
Automated Liquid HandlingRobotic systems for precise dispensing of liquids in microplates.Enables miniaturization and high-throughput processing of assays. ctppc.orgeddc.sg

Exploration of Supramolecular Assembly and Material Applications

The rigid structure and potential for hydrogen bonding of the sulfonamide group make this compound an interesting candidate for the construction of supramolecular assemblies and novel materials. wikipedia.org Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures.

Emerging opportunities in this field include:

Crystal Engineering: The sulfonamide moiety can participate in hydrogen bonding, which can be used to control the packing of molecules in a crystal lattice. nih.gov By understanding and manipulating these interactions, it may be possible to design materials with specific physical properties.

Self-Assembled Monolayers: Molecules like benzenetriyl-tribenzoic acid can self-assemble on surfaces to form highly ordered two-dimensional networks. mpg.de Sulfonamide derivatives could be designed to form similar structures, which could have applications in nanoscience and electronics.

Functional Materials: Conjugated sulfonamides are being explored as potential cathode materials for lithium-ion batteries due to their electrochemical activity and stability. differ.nldiffer.nl The specific properties of this compound could be investigated for similar applications.

Biocompatible Materials: Silicon-based materials incorporating sulfonamide groups have been studied for various biomedical applications, including sensing and drug delivery. researchgate.net The unique properties of this compound could be leveraged in the design of new biocompatible materials.

Application of Advanced Machine Learning and AI in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds. nih.gov These computational tools can significantly accelerate the research and development process for compounds like this compound.

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, unsynthesized molecules. differ.nldiffer.nlnih.gov This can be used to forecast properties such as toxicity, solubility, or biological activity. nih.govarxiv.org

Virtual Screening: Instead of physically synthesizing and testing large libraries of compounds, AI can be used to perform in silico screening of virtual libraries. differ.nlnih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. acs.org For example, a model could be tasked with designing sulfonamide derivatives that are predicted to have high activity against a specific biological target.

Synthesis Prediction: AI tools are being developed to predict the synthetic complexity of a molecule and even suggest potential synthetic routes. differ.nldiffer.nl This can aid chemists in planning the synthesis of novel sulfonamide derivatives.

Table 3: Applications of AI and Machine Learning in Sulfonamide Research
ApplicationDescriptionPotential ImpactReferences
Property PredictionUsing ML models to forecast the physicochemical and biological properties of molecules.Reduces the need for extensive experimental testing. nih.govnih.govarxiv.org
Virtual ScreeningComputationally screening large virtual libraries of compounds to identify potential hits.Prioritizes synthetic efforts on the most promising candidates. differ.nldiffer.nlnih.gov
De Novo DesignGenerative models that create novel chemical structures with optimized properties.Accelerates the discovery of new lead compounds. acs.org
Synthetic Complexity PredictionAI algorithms that estimate how difficult a molecule will be to synthesize.Aids in the selection of synthetically accessible drug candidates. differ.nldiffer.nl

Collaborative Research for Broader Biological and Chemical Systems

The full potential of this compound will likely be realized through collaborative, interdisciplinary research. By bringing together experts from different fields, a more comprehensive understanding of its properties and potential applications can be achieved.

Future collaborative efforts could include:

Chemists and Biologists: Synthetic chemists can design and create novel derivatives, which can then be tested by biologists to understand their effects on various biological systems, from individual proteins to whole organisms.

Computational and Experimental Scientists: Computational chemists can use AI and molecular modeling to predict the properties of new compounds and guide experimental efforts. nih.gov Experimentalists can then synthesize and test these compounds, providing valuable data to refine and improve the computational models.

Material Scientists and Engineers: Collaborations between chemists and material scientists can lead to the development of new materials based on the supramolecular assembly of sulfonamide derivatives, with potential applications in electronics, energy storage, and biomedicine. researchgate.net

Pharmacologists and Toxicologists: To explore the therapeutic potential of any new compound, collaboration with pharmacologists and toxicologists is essential to evaluate its efficacy, safety, and metabolic profile.

By fostering these synergistic collaborations, the scientific community can more effectively explore the chemical space around this compound and translate fundamental research into practical applications.

Conclusion

Summary of Key Academic Contributions and Scientific Insights

A comprehensive review of scientific literature indicates that specific academic contributions directly focusing on 2,4,5-trichloro-N-ethylbenzenesulfonamide are exceptionally scarce. The primary scientific insight is, therefore, the recognition of this data gap. The compound is commercially available, suggesting its use in certain industrial or synthetic applications, yet it has not been the subject of published, in-depth academic investigation. Its structural components—a 2,4,5-trichlorinated phenyl ring attached to a sulfonamide group, which is in turn N-alkylated with an ethyl group—are common motifs in various chemically and biologically active molecules. However, the unique combination within this specific molecule remains unexplored in academic research.

Broader Implications for the Field of Organosulfur and Halogenated Organic Chemistry

The study of this compound and its analogs holds several potential implications for the broader fields of organosulfur and halogenated organic chemistry. Benzenesulfonamides are a well-established class of compounds with a wide range of applications, including in pharmaceuticals as antibacterial agents and diuretics, and in agrochemicals. The introduction of multiple chlorine atoms onto the benzene (B151609) ring can significantly alter the compound's physical, chemical, and biological properties.

Halogenation is a key strategy in medicinal and materials chemistry to modulate factors such as:

Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes.

Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the half-life of a compound in biological systems.

Binding Affinity: Halogen bonding, a non-covalent interaction, can play a crucial role in the binding of a ligand to a biological target.

The sulfonamide functional group is a versatile pharmacophore and a key structural element in a multitude of biologically active compounds. The N-ethyl substitution on the sulfonamide nitrogen can influence the compound's steric and electronic properties, which in turn can affect its reactivity and biological activity. Therefore, the synthesis and study of compounds like this compound could provide valuable structure-activity relationship (SAR) data for the design of new bioactive molecules.

PropertyPredicted Value
Molecular FormulaC₈H₈Cl₃NO₂S
Molecular Weight288.58 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass286.93921 g/mol
Topological Polar Surface Area46.2 Ų
Heavy Atom Count15
Formal Charge0
Complexity311

Note: The data in this table is based on computational predictions and has not been experimentally verified in published literature.

Outlook on Future Research Directions for this compound and its Analogs

The lack of dedicated research on this compound presents a clear opportunity for future investigation. Several research avenues could be pursued:

Synthesis and Characterization: The development and optimization of synthetic routes to this compound and its analogs would be a foundational step. Full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide essential data on its structure and properties.

Biological Screening: Given the known biological activities of related sulfonamides, a broad biological screening of this compound is warranted. This could include assays for:

Antimicrobial activity: Testing against a panel of bacteria and fungi.

Herbicidal and pesticidal activity: Evaluating its potential for use in agriculture.

Enzyme inhibition: Screening against enzymes such as carbonic anhydrases or proteases, which are common targets for sulfonamide-based drugs.

Physicochemical Properties: Detailed studies on its solubility, stability, and partition coefficient would provide valuable information for potential applications in drug discovery or materials science.

Derivatization and SAR Studies: The synthesis of a library of analogs with variations in the N-alkyl group and the substitution pattern on the benzene ring would allow for systematic structure-activity relationship studies. This could lead to the discovery of new compounds with enhanced activity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4,5-trichloro-N-ethylbenzenesulfonamide, and how is structural purity ensured?

  • Methodological Answer : Synthesis typically involves sulfonylation of 2,4,5-trichlorobenzenesulfonyl chloride with ethylamine under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like dichloromethane). Post-synthesis, purity is validated via NMR spectroscopy (to confirm substitution patterns and ethyl group integration) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Side products, such as incomplete substitution or hydrolysis byproducts, are identified via HPLC coupled with UV detection .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies employ accelerated degradation experiments in buffered solutions (pH 1–12) at elevated temperatures (e.g., 40–80°C). Degradation products are monitored using LC-MS/MS to track sulfonamide bond cleavage or dechlorination. Kinetic analysis (Arrhenius plots) predicts shelf-life under standard storage conditions .

Intermediate Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in cross-coupling reactions?

  • Methodological Answer : Yield optimization involves Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), and temperature. Response surface methodology (RSM) identifies optimal conditions. For example, higher yields are observed in polar aprotic solvents at 80–100°C with 5 mol% catalyst .

Q. What strategies mitigate contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences). To resolve this:

  • Use standardized bioassays (e.g., ISO-certified cytotoxicity tests).
  • Validate results across multiple models (e.g., bacterial vs. mammalian cells).
  • Apply meta-analysis to aggregate data from peer-reviewed studies, adjusting for variables like concentration and exposure time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., sulfonamide sulfur or chloro-substituted benzene ring). Coupled with molecular dynamics (MD) simulations , this predicts interaction energies with catalysts (e.g., transition metals). Experimental validation involves in situ IR spectroscopy to monitor intermediate formation .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

  • Methodological Answer : X-ray crystallography of the compound bound to target enzymes (e.g., carbonic anhydrase) reveals steric and electronic interactions. Molecular docking (e.g., AutoDock Vina) models binding affinities, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) to explain selectivity over isoforms .

Q. How can researchers design environmentally sustainable degradation pathways for this compound?

  • Methodological Answer : Advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton reactions are optimized via LC-MS/MS to track degradation intermediates. Toxicity prediction software (e.g., TEST by EPA) assesses residual byproduct hazards. Pilot-scale reactors validate lab results under flow conditions .

Key Recommendations for Researchers

  • For synthesis : Prioritize inert conditions to prevent sulfonamide hydrolysis.
  • For biological studies : Use orthogonal assays (e.g., SPR and ITC) to confirm binding mechanisms.
  • For environmental analysis : Combine SPE extraction with high-sensitivity LC-MS/MS to detect trace residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.